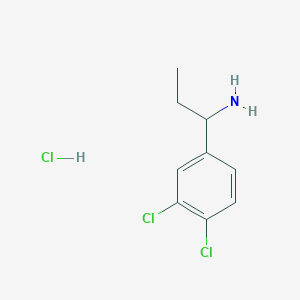
tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of oxazolidine, which is a five-membered ring compound containing nitrogen and oxygen. The “tert-butyl” and “carboxylate” groups suggest that this compound may have been designed for some specific chemical or biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazolidines are typically synthesized from amines and aldehydes or ketones. The presence of the tert-butyl and carboxylate groups suggest additional steps to introduce these groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a five-membered oxazolidine ring, with the various substituents attached at the specified positions .Chemical Reactions Analysis
Oxazolidines can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of other compounds. The specific reactions this compound would participate in would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in water .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4R,5S)-4-formyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves the formation of the oxazolidine ring followed by the introduction of the formyl group and the tert-butyl ester group.", "Starting Materials": [ "4-methyl-2-pentanone", "ethyl chloroformate", "L-alanine", "sodium hydride", "trimethyl orthoformate", "acetic anhydride", "sodium borohydride", "formic acid", "tert-butyl alcohol" ], "Reaction": [ "Step 1: Formation of oxazolidine ring - 4-methyl-2-pentanone is reacted with ethyl chloroformate and L-alanine in the presence of sodium hydride to form the oxazolidine ring.", "Step 2: Introduction of tert-butyl ester group - The oxazolidine intermediate is then reacted with trimethyl orthoformate and acetic anhydride to introduce the tert-butyl ester group.", "Step 3: Introduction of formyl group - The tert-butyl ester intermediate is then reduced with sodium borohydride and treated with formic acid to introduce the formyl group.", "Step 4: Purification - The final product is purified by column chromatography." ] } | |
Número CAS |
163258-92-2 |
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



